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Compound of Interest

Compound Name: 1-Bromo-3,5-diiodobenzene

Cat. No.: B120974

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diiodobenzene is a versatile trihalogenated aromatic compound that serves as a
crucial building block in the synthesis of complex organic molecules, particularly in the
pharmaceutical industry. Its unique substitution pattern, featuring halogens of differential
reactivity, allows for selective and sequential functionalization through various cross-coupling
reactions. This attribute makes it an invaluable synthon for the construction of polysubstituted
aromatic cores frequently found in bioactive compounds and active pharmaceutical ingredients
(APIs). The iodine atoms, being more reactive, can be selectively targeted in cross-coupling
reactions such as Suzuki-Miyaura and Sonogashira couplings, leaving the less reactive
bromine atom available for subsequent transformations. This stepwise approach provides a
high degree of control in the assembly of intricate molecular architectures.

Physicochemical Properties and Spectroscopic
Data

A comprehensive understanding of the physicochemical properties and spectroscopic data of
1-Bromo-3,5-diiodobenzene is essential for its effective use in synthesis and for the
characterization of its reaction products.
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Property Value Reference

Molecular Formula CeH3Brl2 --INVALID-LINK--
Molecular Weight 408.80 g/mol --INVALID-LINK--
CAS Number 149428-64-8 --INVALID-LINK--
Appearance Solid --INVALID-LINK--
Melting Point 98-102 °C --INVALID-LINK--
Boiling Point 323.7 °C at 760 mmHg --INVALID-LINK--

Soluble in organic solvents
Solubility such as THF, DMF, and General chemical knowledge

toluene.

Spectroscopic Data: While a dedicated spectrum for 1-Bromo-3,5-diiodobenzene is not
readily available in public databases, the expected spectral characteristics can be inferred from
its analogs.

e 1H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region.
A triplet for the proton at the C4 position and a doublet for the two equivalent protons at the
C2 and C6 positions.

e 13C NMR: The carbon NMR spectrum will display four signals corresponding to the four
unique carbon atoms in the molecule.

e IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of
the aromatic ring (around 3100-3000 cm~?), C=C stretching of the aromatic ring (around
1600-1450 cm~1), and C-Br and C-I stretching in the fingerprint region.

e Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound, with a characteristic isotopic pattern due to the presence
of bromine.
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Application in the Synthesis of Kinase Inhibitors: A
Case Study

The 1,3,5-trisubstituted benzene motif is a common feature in many kinase inhibitors. While a
direct synthesis of a marketed drug from 1-Bromo-3,5-diiodobenzene is not prominently
documented, its utility can be demonstrated through the synthesis of key intermediates for
potent kinase inhibitors, such as those targeting the RAF/MEK/ERK pathway, which is often
dysregulated in various cancers.

The following protocols outline a synthetic strategy for creating a complex, unsymmetrically
1,3,5-trisubstituted benzene scaffold, a core structure in many kinase inhibitors, utilizing
sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions on 1-Bromo-3,5-
diiodobenzene.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol describes the selective coupling of a terminal alkyne to one of the iodine positions
of 1-Bromo-3,5-diiodobenzene.

LN | Bromo-3-iodo-5-(alkynyl)benzene
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Caption: Workflow for Sonogashira Coupling

Materials:
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Reagent Molar Equiv.
1-Bromo-3,5-diiodobenzene 1.0

Terminal Alkyne 11
Pd(PPhs)2Cl2 0.02
Copper(l) lodide (Cul) 0.04
Triethylamine (EtsN) 3.0

Tetrahydrofuran (THF)

Procedure:

e To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-Bromo-3,5-
diiodobenzene (1.0 equiv), Pd(PPhs)2Clz (0.02 equiv), and Cul (0.04 equiv).

e Add anhydrous THF, followed by the terminal alkyne (1.1 equiv) and triethylamine (3.0
equiv).

 Stir the reaction mixture at room temperature and monitor its progress by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Upon completion, quench the reaction with saturated agueous ammonium chloride solution.
o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

« Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired 1-
bromo-3-iodo-5-(alkynyl)benzene.

Expected Yield: 70-85%

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the Second C-I Position
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This protocol details the coupling of an arylboronic acid to the remaining iodine position of the

product from Protocol 1.

1-Bromo-3-iodo-5-(alkynyl)benzene
rylboronic Acid
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Caption: Workflow for Suzuki-Miyaura Coupling

Materials:
Reagent Molar Equiv.
1-Bromo-3-iodo-5-(alkynyl)benzene 1.0
Arylboronic Acid 1.2
Pd(PPhs)a 0.05
Potassium Carbonate (K2COs3) 2.0

Toluene/Ethanol/Water (4:1:1) -

Procedure:

e In a round-bottom flask, combine 1-bromo-3-iodo-5-(alkynyl)benzene (1.0 equiv), the

arylboronic acid (1.2 equiv), Pd(PPhs)4 (0.05 equiv), and potassium carbonate (2.0 equiv).

e Add the solvent mixture of toluene, ethanol, and water (4:1:1).

o Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor by TLC or LC-MS.

 After the reaction is complete, cool the mixture to room temperature and add water.

o Extract the product with an organic solvent (e.g., ethyl acetate).
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» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate.

o Purify the crude product by column chromatography to yield the 1-bromo-3-aryl-5-
(alkynyl)benzene intermediate.

Expected Yield: 75-90%
Protocol 3: Final Suzuki-Miyaura Coupling at the C-Br Position

The final step involves the functionalization of the remaining bromine position to complete the
1,3,5-trisubstituted benzene core.

Materials:
Reagent Molar Equiv.
1-Bromo-3-aryl-5-(alkynyl)benzene 1.0
Second Arylboronic Acid 1.2
Pd(dppf)Cl2 0.05
Cesium Carbonate (Cs2C0Os) 2.0

1,4-Dioxane/Water (4:1)

Procedure:

e Combine 1-bromo-3-aryl-5-(alkynyl)benzene (1.0 equiv), the second arylboronic acid (1.2
equiv), Pd(dppf)Clz (0.05 equiv), and cesium carbonate (2.0 equiv) in a microwave vial.

o Add the 1,4-dioxane/water solvent mixture.
e Heat the reaction in a microwave reactor to 120-150 °C for 30-60 minutes.
e Monitor the reaction by LC-MS.

» Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
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e Dry, concentrate, and purify the final product by column chromatography.

Expected Yield: 60-80%

Signaling Pathway in Cancer

The RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation,
differentiation, and survival. Mutations in genes encoding proteins in this pathway, such as
BRAF, are common in many cancers, leading to constitutive activation and uncontrolled cell
growth. The 1,3,5-trisubstituted benzene scaffold synthesized using 1-Bromo-3,5-
diiodobenzene can serve as a core for inhibitors that target components of this pathway, such
as BRAF or MEK.
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Caption: Simplified RAF/MEK/ERK Signaling Pathway and Inhibition
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Conclusion

1-Bromo-3,5-diiodobenzene is a highly valuable and versatile building block for the synthesis
of complex pharmaceutical compounds. Its differential halogen reactivity enables a controlled,
stepwise approach to the construction of unsymmetrical 1,3,5-trisubstituted benzene cores,
which are prevalent in many kinase inhibitors. The provided protocols for sequential
Sonogashira and Suzuki-Miyaura cross-coupling reactions serve as a robust starting point for
the synthesis of such scaffolds. Further optimization of reaction conditions may be necessary
depending on the specific substrates used. The ability to selectively functionalize this
trihalogenated benzene makes it a powerful tool in the arsenal of medicinal chemists and drug
development professionals.

 To cite this document: BenchChem. [Application of 1-Bromo-3,5-diiodobenzene in
Pharmaceutical Synthesis: A Detailed Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b120974#1-bromo-3-5-diiodobenzene-in-the-
synthesis-of-pharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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